
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene
Overview
Description
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO3 It is a derivative of biphenyl, where one phenyl ring is substituted with a fluoro, methoxy, and nitro group
Preparation Methods
The synthesis of 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Fluoro-2-methoxybenzene followed by a coupling reaction with a nitrophenyl derivative. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for coupling reactions .
Chemical Reactions Analysis
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene can be compared with similar compounds such as:
1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Fluoro-3-nitrophenyl methyl ether: Another derivative with a different functional group arrangement, affecting its chemical properties and uses.
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-(3-nitrophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13-8-10(5-6-12(13)14)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHXYXPTNASPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742820 | |
Record name | 4-Fluoro-3-methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-22-4 | |
Record name | 4-Fluoro-3-methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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